Benzoic acid, 2,2'-(dioxydicarbonyl)bis-

Description

Contextualization within Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are widely distributed in nature and are synthesized for a multitude of industrial applications, including as food preservatives, precursors for dyes, and in the synthesis of pharmaceuticals. ijcrt.orgymerdigital.comresearchgate.net These compounds are characterized by a benzene (B151609) ring attached to a carboxyl group. wikipedia.org The reactivity of benzoic acid can be targeted at the aromatic ring or the carboxyl group. wikipedia.org Benzoic acid, 2,2'-(dioxydicarbonyl)bis- is a more complex member of this family, featuring two benzoic acid moieties linked together. Its study can provide deeper insights into how the fundamental properties of benzoic acid are altered by the introduction of a complex peroxide-containing linkage.

Structural Characteristics and Chemical Linkages of Benzoic Acid, 2,2'-(dioxydicarbonyl)bis-

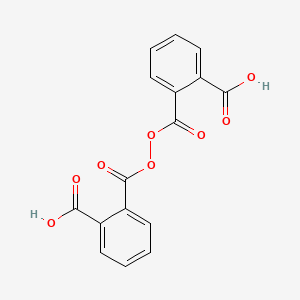

The structure of Benzoic acid, 2,2'-(dioxydicarbonyl)bis- is defined by two benzoic acid units connected at the 2-position of their respective benzene rings through a dioxydicarbonyl linkage. This linkage, -C(O)O-OC(O)-, is a type of peroxyanhydride bridge. Each benzoic acid unit retains its carboxylic acid group (-COOH).

Key structural features include:

Two Aromatic Rings: Providing a rigid framework and influencing the electronic properties of the functional groups.

Two Carboxylic Acid Groups: These groups can participate in hydrogen bonding and typical acid-base reactions.

A Peroxyanhydride Bridge: This central linkage is comprised of two carbonyl groups and a peroxide (-O-O-) bond. This functional group is known for its reactivity, particularly the susceptibility of the peroxide bond to cleavage.

Table 1: Chemical and Physical Properties of Benzoic acid, 2,2'-(dioxydicarbonyl)bis-

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀O₈ |

| IUPAC Name | 2-(2-carboxybenzoyl)peroxycarbonylbenzoic acid |

| Systematic Name | Benzoic acid, 2,2'-(dioxydicarbonyl)bis- |

This data is based on available chemical database information.

Significance as a Model Compound for Ester Chemistry and Benzoic Acid Reactivity

Due to its unique combination of functional groups, Benzoic acid, 2,2'-(dioxydicarbonyl)bis- serves as a compelling theoretical model for exploring several aspects of organic chemistry.

Ester Chemistry: The peroxyanhydride linkage, -C(O)O-OC(O)-, shares structural similarities with esters, which have the general formula R-COO-R'. geeksforgeeks.orgbyjus.com Esters are fundamental in organic chemistry, known for their role in flavors, fragrances, and as intermediates in synthesis. libretexts.orgwikipedia.org The study of Benzoic acid, 2,2'-(dioxydicarbonyl)bis- could provide insights into the reactivity of ester-like structures when a peroxide bond is incorporated into the alkoxy-like portion of the functional group. The electronic effects of the peroxide linkage on the carbonyl carbons and the stability of this arrangement are of significant academic interest.

Benzoic Acid Reactivity: The presence of two carboxylic acid groups on a molecule with a bulky and electron-withdrawing peroxyanhydride bridge presents an interesting case for studying benzoic acid reactivity. The acidity (pKa) of the carboxylic acid groups is likely to be influenced by the electronic effects of the substituent at the 2-position. byjus.com Furthermore, the steric hindrance imposed by the bridge could affect the accessibility of the carboxylic acid groups to reagents, influencing rates of esterification or other reactions at these sites. wikipedia.org The compound can be seen as a model to understand intramolecular interactions between multiple functional groups in a complex aromatic system.

While extensive research on this specific molecule is not widely published, its structure alone suggests its potential as a valuable tool for academic research into the fundamental principles of organic chemistry.

Structure

3D Structure

Properties

CAS No. |

37051-42-6 |

|---|---|

Molecular Formula |

C16H10O8 |

Molecular Weight |

330.24 g/mol |

IUPAC Name |

2-(2-carboxybenzoyl)peroxycarbonylbenzoic acid |

InChI |

InChI=1S/C16H10O8/c17-13(18)9-5-1-3-7-11(9)15(21)23-24-16(22)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,17,18)(H,19,20) |

InChI Key |

DEQYKFQEQDSGBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OOC(=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Benzoic Acid, 2,2 Dioxydicarbonyl Bis

Established Synthetic Routes for Benzoic Acid, 2,2'-(dioxydicarbonyl)bis-

Direct and standardized synthetic routes for Benzoic acid, 2,2'-(dioxydicarbonyl)bis- are not readily found in scientific literature. However, the synthesis of the closely related compound, diphthaloyl peroxide, provides a strong inferential basis for proposing viable synthetic pathways. Two primary approaches, utilizing either phthalic anhydride (B1165640) or phthaloyl chloride as starting materials, can be considered.

Condensation Reactions with Hydroxyl Compounds and Acyl Chlorides

A plausible and effective method for the synthesis of Benzoic acid, 2,2'-(dioxydicarbonyl)bis- involves the reaction of a suitable acyl chloride with a peroxide source. This approach is analogous to the preparation of phthaloyl peroxide from phthaloyl chloride and sodium percarbonate. researchgate.net In this proposed synthesis, 2-carboxybenzoyl chloride would be the key acyl chloride precursor.

The reaction would likely proceed by treating 2-carboxybenzoyl chloride with a peroxide agent, such as sodium peroxide or a combination of hydrogen peroxide and a base. The basic conditions are crucial for the deprotonation of hydrogen peroxide, forming the hydroperoxide anion, which then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. A second nucleophilic attack would lead to the formation of the desired dioxydicarbonyl bridge.

Alternatively, a safer and more contemporary approach involves a biphasic reaction system. For instance, the synthesis of phthaloyl peroxide has been safely achieved using a biphasic combination of phthaloyl chloride in dichloromethane (B109758) and an aqueous solution of sodium percarbonate at ambient temperature. researchgate.net This method avoids the risks associated with handling concentrated peroxide solutions.

Proposed Reaction Scheme:

(2-carboxybenzoyl chloride + Sodium peroxide → Benzoic acid, 2,2'-(dioxydicarbonyl)bis- + Sodium chloride)

| Parameter | Proposed Condition | Rationale/Reference |

| Precursor | 2-Carboxybenzoyl chloride | Acyl chloride is a common precursor for diacyl peroxides. |

| Peroxide Source | Sodium peroxide or Sodium percarbonate | Provides the peroxide linkage. researchgate.net |

| Solvent | Dichloromethane (for biphasic) or inert solvent | To facilitate the reaction and ensure safety. researchgate.net |

| Temperature | Ambient or slightly cooled | To control the exothermic reaction and prevent peroxide decomposition. |

| Stoichiometry | 2:1 molar ratio of acyl chloride to peroxide | Based on the structure of the final product. |

Exploration of Alternative Precursors and Reagents for Dioxydicarbonyl Linkage Formation

An alternative and potentially more direct route to Benzoic acid, 2,2'-(dioxydicarbonyl)bis- involves the use of phthalic anhydride as a precursor. The synthesis of diphthaloyl peroxide from phthalic anhydride and aqueous hydrogen peroxide is a well-documented process and serves as a strong model for this approach. google.com

This reaction theoretically requires two moles of phthalic anhydride per mole of hydrogen peroxide. google.com The process typically involves creating a mobile paste or sludge of phthalic anhydride particles in aqueous hydrogen peroxide. google.com The reaction can be carried out at temperatures ranging from 25 to 50°C, with reaction times of one to four hours yielding significant product. google.com While the reaction can proceed without pH adjustment, the addition of a small amount of mineral acid may slightly increase the yield. google.com

A key consideration in this synthesis is the potential formation of monoperoxyphthalic acid as a byproduct. google.com This impurity can be removed by washing the product with a suitable solvent. google.com

Proposed Reaction Parameters:

| Parameter | Proposed Condition | Rationale/Reference |

| Precursor | Phthalic anhydride | A readily available and stable starting material. google.com |

| Peroxide Source | Aqueous hydrogen peroxide (concentrated) | Provides the peroxide linkage. google.com |

| Molar Ratio | 2:1 (Phthalic anhydride : H₂O₂) | Theoretical stoichiometry for diphthaloyl peroxide formation. google.com |

| Temperature | 25-50°C | To facilitate the reaction while minimizing peroxide decomposition. google.com |

| Reaction Time | 1-4 hours | To achieve a significant yield. google.com |

| pH | Neutral or slightly acidic | May improve yield. google.com |

Synthesis of Related Benzoic Acid Derivatives and Analogues

The synthesis of various substituted and structurally related benzoic acid derivatives provides a broader context for understanding the chemical transformations relevant to the target molecule.

Approaches to Bis-Carboxyphenyl Compounds

The synthesis of compounds containing two carboxyphenyl groups linked together can be achieved through various methods depending on the nature of the linking bridge. For instance, bis(2-hydroxy-3-carboxyphenyl)methane has been synthesized through a condensation reaction of salicylic (B10762653) acid with formaldehyde (B43269) in the presence of sulfuric acid. researchgate.net This method, however, creates a methylene (B1212753) bridge rather than the desired dioxydicarbonyl linkage.

The synthesis of bis(hydroxyphenyl)methanes, in general, has been accomplished by reacting phenol (B47542) and formaldehyde in the presence of aqueous phosphoric acid. This process is typically carried out at temperatures between 20 to 60°C in a two-phase mixture.

Synthesis of Halogenated Benzoic Acid Derivatives, e.g., 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Halogenated benzoic acid derivatives are an important class of compounds with various applications. The synthesis of 2-halogenated benzoic acids can be achieved with high regioselectivity by reacting benzoic acids with a halogenating agent in the presence of an alkaline compound.

A specific example is the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. One synthetic route to this compound involves the reaction of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone with hypochlorite (B82951) to yield the desired benzoic acid.

Melt-State Synthesis Techniques for Substituted Benzoic Acids

Melt-state synthesis, particularly melt polycondensation, is a technique primarily used for the production of polymers. This solvent-free method involves heating monomers above their melting points to initiate polymerization. While not directly applicable to the synthesis of a discrete molecule like Benzoic acid, 2,2'-(dioxydicarbonyl)bis-, the principles of melt reactions are relevant in the broader context of synthesizing substituted benzoic acid derivatives, especially in the formation of polyesters and polyamides from dicarboxylic acids.

For example, semiaromatic polyamides have been synthesized through the direct bulk polymerization of aromatic diamines and aliphatic dicarboxylic acids. This process often involves a multi-stage heating profile to gradually increase the molecular weight and suppress side reactions. Similarly, biobased polyesters can be synthesized via melt polycondensation of monomers like 2,5-tetrahydrofurandimethanol with various dicarboxylic acids. These high-temperature reactions highlight an alternative, solvent-free approach to forming linkages between carboxylic acid-containing molecules.

Synthetic Pathways to Dithio- and Azoxy-Bridged Benzoic Acids

Bridged benzoic acids are crucial precursors in various fields of chemical synthesis. The methodologies for creating dithio and azoxy linkages are distinct and foundational for producing more complex molecules.

Dithio-Bridged Benzoic Acids:

The primary route to 2,2'-dithiodibenzoic acid, a key dithio-bridged compound, begins with anthranilic acid. The synthesis is a multi-step process that involves the formation of a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.

The process can be summarized in two main stages:

Diazotization: Anthranilic acid is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–10°C) to form the corresponding diazonium salt. rsc.org

Thiolation and Dimerization: The diazonium salt solution is then reacted with sulfur dioxide. This reaction is catalyzed by a copper salt (e.g., copper(II) chloride) and proceeds in two temperature phases: an initial reaction at a lower temperature (20–50°C) followed by a heating stage (80–100°C) to complete the reaction and yield 2,2'-dithiodibenzoic acid.

This method avoids the use of glacial acetic acid or hazardous sodium disulfide, which were employed in older procedures. prepchem.com

Table 1: Synthesis of 2,2'-Dithiodibenzoic Acid

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Diazotization | Anthranilic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Water | Formation of the diazonium salt from the amine group of anthranilic acid. |

| Temperature: 0–5°C | To maintain the stability of the diazonium salt. | |

| 2. Dimerization | Diazo solution, Sulfur dioxide (SO₂), Copper(II) chloride catalyst | Reaction of the diazonium salt to form the disulfide bridge. |

| Stage 1 Temp: 20–50°C | Initial reaction phase. | |

| Stage 2 Temp: 80–100°C | Completion of the reaction. | |

| 3. Isolation | Cooling and filtration | Isolation of the final 2,2'-dithiodibenzoic acid product. |

Azoxy-Bridged Benzoic Acids:

While 2,2'-Azoxydibenzoic acid is a known compound, specific and detailed industrial synthetic pathways are not as extensively documented in readily available literature. However, the formation of azoxy compounds from aromatic nitro compounds is a well-established transformation in organic chemistry. A general approach involves the selective reduction of a nitroaromatic precursor, such as 2-nitrobenzoic acid.

A common method for this type of transformation is the reduction of the nitro compound using various reducing agents. For instance, the reduction of aromatic nitro compounds to their corresponding azoxy derivatives can be achieved using a Zinc/Aluminum chloride reagent. researchgate.net This process is believed to involve the reduction of one molecule of the nitro compound to a nitroso intermediate and another to a hydroxylamine (B1172632) intermediate, which then condense to form the azoxy linkage. researchgate.net Other modern methods employ photocatalysis, using visible light irradiation with silver-copper (B78288) alloy nanoparticles to achieve the selective reduction of nitroaromatics to azoxy compounds under mild conditions. googleapis.com

Synthesis of Bis-Pyrimidinyloxy Benzoates

The synthesis of bis-pyrimidinyloxy benzoates is a key process for creating compounds with applications in agrochemicals. A representative method is the preparation of Potassium 2,4- and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. thieme-connect.de

This synthesis involves the reaction of a dihydroxy benzoic acid with a substituted pyrimidine (B1678525). The general procedure is as follows:

A dihydroxy benzoic acid (e.g., 2,4-dihydroxybenzoic acid or 2,6-dihydroxybenzoic acid) is dissolved in a solvent like toluene.

A base, such as potassium hydroxide (B78521), and a phase transfer catalyst (PTC) are added. thieme-connect.de

The mixture is heated to reflux, and then a pyrimidine derivative, such as 2-methylsulfonyl-4,6-dimethoxy pyrimidine, is added. thieme-connect.de A similar synthesis uses 5-bromo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with potassium carbonate as the base in acetonitrile. researchgate.net

The reaction is maintained at reflux for several hours until completion. The final product is then isolated by filtration and can be purified by recrystallization. thieme-connect.deresearchgate.net

Table 2: Synthesis of Potassium bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate thieme-connect.de

| Component | Reagent/Condition | Role |

|---|---|---|

| Starting Materials | 2,4- or 2,6-dihydroxybenzoic acid | Benzoate (B1203000) backbone |

| 2-Methylsulfonyl-4,6-dimethoxy pyrimidine | Pyrimidine moiety provider | |

| Solvent | Toluene | Reaction medium |

| Base | Potassium hydroxide & Potassium carbonate | Deprotonation of hydroxyl groups |

| Catalyst | Phase Transfer Catalyst (e.g., Benzyl triethylammonium (B8662869) chloride) | Facilitates reaction between phases |

| Conditions | Reflux temperature, 10 hours | Drives the nucleophilic aromatic substitution |

| Workup | Filtration, Recrystallization from ethyl acetate | Product isolation and purification |

Catalytic Strategies in Benzoic Acid Derivative Synthesis

Modern organic synthesis relies heavily on catalytic strategies to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of benzoic acid derivatives is no exception, with several advanced catalytic systems being employed.

Palladium-Catalyzed Decarbonylative Reactions of Carboxylic Acids

Palladium catalysis offers a powerful tool for the functionalization of carboxylic acids through decarbonylative reactions. This strategy allows for the direct use of readily available carboxylic acids as coupling partners, avoiding the need for pre-functionalized substrates. beilstein-journals.org These reactions typically involve the conversion of the carboxylic acid to an activated species, which then undergoes oxidative addition to a palladium(0) center, followed by decarbonylation (loss of CO) and subsequent coupling.

Key examples of this strategy include:

Decarbonylative Heck Coupling: Aromatic carboxylic acids can be coupled with terminal alkenes to produce internal alkenes in good to high yields. beilstein-journals.org

Decarbonylative Annulation: 2-Arylbenzoic acids can undergo a formal [4+2] annulation reaction with partners likefullerene, a process that is crucially promoted by a Lewis acid co-catalyst such as ZnCl₂.

Intramolecular Direct Arylation: Palladium catalysts can facilitate a tandem decarboxylation/C-H activation process for the intramolecular direct arylation of benzoic acids, leading to the formation of complex cyclic structures like dibenzofurans.

Bimetallic Cooperative Catalysis for Acyl C-O/C-H Coupling

Cooperative bimetallic catalysis represents a sophisticated approach where two different metals work in concert to achieve a transformation not possible with either metal alone. A notable example is the direct decarbonylative heteroarylation of carboxylic acids via the coupling of an acyl C-O bond with a C-H bond.

This system utilizes the cooperative action of a copper catalyst and a palladium catalyst. The proposed mechanism involves two intersecting catalytic cycles:

The palladium catalyst activates the carboxylic acid, leading to oxidative addition and decarbonylation.

The copper catalyst activates the C-H bond of the coupling partner (e.g., a heteroarene).

A key transmetalation step, where the copper-aryl species transfers its organic group to the palladium(II) intermediate, connects the two cycles and precedes the final reductive elimination step that forms the product.

This method allows for the highly chemoselective synthesis of important heterobiaryl structures from common carboxylic acids without the need for directing groups.

Photoinduced Catalysis in Benzoic Acid Derivatives

Photoinduced catalysis, particularly using visible light, has emerged as a powerful and sustainable strategy in organic synthesis. These methods operate under mild conditions and can generate highly reactive intermediates. In the context of benzoic acid derivatives, photocatalysis enables novel transformations. researchgate.net

One significant application is the generation of acyl radicals from benzoic acid derivatives. researchgate.net A strategy has been developed for the visible-light-induced photocatalytic synthesis of dihydrochalcones through the coupling of benzoic acid derivatives with alkenes. researchgate.net This reaction proceeds under mild photoredox conditions, using a photocatalyst and an oxygen-transfer reagent like diphenyl sulfide, and is believed to occur via a free-radical coupling mechanism. researchgate.net

Another key application is in decarboxylative radical reactions. Under organic photoredox catalysis conditions, benzoic acids can react with electron-deficient alkenes through a process involving single-electron transfer, which promotes the generation of aryl radicals via decarboxylation.

Role of Hydrogen Bond Donors in Promoting Benzoic Acid Reactivity

The reactivity of weak acids like benzoic acid can be significantly enhanced through non-covalent interactions, particularly hydrogen bonding. Hydrogen bond donors (HBDs) can act as co-catalysts, effectively increasing the Brønsted acidity of the carboxylic acid and promoting its participation in reactions. googleapis.com

This principle is effectively demonstrated in the ring-opening polymerization (ROP) of lactones. While strong acids can catalyze this reaction, they often lead to side reactions. A milder approach uses benzoic acid in combination with a dual hydrogen bond donor (dHBD). googleapis.com The HBD preferentially binds to the benzoic acid, and this pair then protonates the monomer, initiating polymerization. googleapis.com

Furthermore, intramolecular hydrogen bonding can also be harnessed. By installing ortho-amido groups on a benzoic acid molecule, an intramolecular hydrogen bond forms between the amido N-H and the carboxylic acid's carbonyl oxygen. This interaction increases the acidity of the carboxylic proton, making the substituted benzoic acid a much more effective catalyst for reactions like the ROP of lactones and cyclic carbonates. Carboxylic acids are known to be relatively strong hydrogen bond donors themselves, a property that is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

Mechanistic Investigations of Chemical Transformations Involving Benzoic Acid, 2,2 Dioxydicarbonyl Bis and Its Analogues

Reaction Mechanism Elucidation via Experimental Techniques

Experimental methods provide tangible evidence of reaction pathways, rates, and the existence of transient species. Techniques such as kinetic studies, isotopic labeling, and spectroscopy are cornerstones of mechanistic chemistry.

Kinetic Studies of Benzoic Acid-Catalyzed Reactions

Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. This data is used to formulate a rate law, which provides insight into the composition of the rate-determining step of the reaction. For reactions involving benzoic acid and its derivatives, kinetic analysis can reveal the order of the reaction with respect to each reactant, offering clues about how they come together in the transition state.

For instance, studies on the esterification of benzoic acid with alcohols, often catalyzed by a strong acid, have shown the reaction to be first-order with respect to benzoic acid. researchgate.netdnu.dp.ua By monitoring the concentration of benzoic acid over time under various conditions, researchers can calculate the effective rate constant. Further analysis allows for the determination of activation energies for both the forward and reverse reactions. researchgate.netdnu.dp.ua In one such study, the activation energy for the forward esterification of benzoic acid with 1-butyl alcohol was found to be 58.40 kJ·mol⁻¹, while the reverse reaction had an activation energy of 57.70 kJ·mol⁻¹. researchgate.netdnu.dp.ua This type of data is critical for understanding the energy profile of the reaction and for optimizing reaction conditions.

Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order (w.r.t. Benzoic Acid) | First-Order | Catalyzed by p-toluenesulfonic acid |

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ | Temperature range: 365.2–389.4 K |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ | |

| Thermal Effect | 622 J·mol⁻¹ | - |

Data derived from studies on benzoic acid esterification. researchgate.netdnu.dp.ua

Isotopic Labeling Studies in Benzoic Acid Catalysis

Isotopic labeling is a powerful technique used to trace the path of atoms or fragments of a molecule through a chemical reaction. wikipedia.org By replacing an atom with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁶O with ¹⁸O, or ¹H with ²H/D), scientists can track the labeled atom's position in the products. researchgate.net This provides unambiguous evidence for bond-making and bond-breaking events.

Spectroscopic Monitoring of Reaction Intermediates

Many chemical reactions proceed through short-lived, high-energy intermediates that are not present in the final product mixture. nih.gov Detecting and characterizing these transient species is a key goal of mechanistic studies, as it provides a snapshot of the reaction partway through its course. rsc.orgrsc.org Various spectroscopic techniques are employed for this purpose.

In-situ Fourier-transform infrared (FTIR) spectroscopy can monitor reactions in real-time, tracking the disappearance of reactant peaks and the appearance of product peaks. nih.govsemanticscholar.orgflvc.org Crucially, it can also detect the characteristic vibrational frequencies of intermediates, such as the carbonyl stretching frequency in anhydrides or esters. nih.govsemanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for monitoring reaction progress and identifying intermediates by observing the chemical environment of specific nuclei, like ¹H or ¹³C. magritek.com For reactions involving benzoic acid derivatives, changes in the chemical shifts of aromatic or carboxylic protons can indicate the formation of associates like hydrogen-bonded dimers or other intermediate complexes in solution. ucl.ac.uk

Computational Chemistry and Theoretical Studies of Reaction Mechanisms

Complementing experimental work, computational chemistry provides a theoretical framework for understanding reaction mechanisms at the molecular level. These methods can model reaction pathways, calculate the energies of various species, and visualize the structures of elusive transition states.

Density Functional Theory (DFT) Calculations for Free Energy Profiles

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms. vt.edu It is used to calculate the electronic structure of molecules and to determine their energies. semanticscholar.org By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete free energy profile for a proposed reaction pathway can be constructed. researchgate.netresearchgate.net

This profile maps out the energy landscape of the reaction, showing the relative stabilities of all species involved and the energy barriers that must be overcome for the reaction to proceed. For example, DFT calculations have been used to study the decarboxylation of benzoic acid, exploring different potential pathways such as oxidative, radical, and metal-catalyzed routes. researchgate.net These studies help to identify the most energetically favorable pathway, providing a theoretical basis for experimental observations. semanticscholar.orgacs.org

Modeling of Activation Barriers and Transition States

A critical aspect of computational mechanistic studies is the modeling of activation barriers (activation energies) and the geometry of transition states. researchgate.netyoutube.com The transition state is the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. Its structure cannot be isolated experimentally, making computational modeling essential.

DFT calculations can locate the transition state structure and compute its energy. nih.gov The difference in energy between the reactants and the transition state is the activation energy, a key parameter that governs the reaction rate. chemrxiv.org For instance, in a theoretical study of benzoic acid decarboxylation, different activation energies were calculated for various proposed mechanisms. The oxidative pathway was found to have an activation energy of 62.99 kcal·mol⁻¹, while a silver-catalyzed path had a lower barrier of 43.31 kcal·mol⁻¹, and a radical pathway required 16.93 kcal·mol⁻¹ (though generating the initial radical was very high energy). researchgate.net This kind of detailed modeling allows for direct comparison with experimental kinetic data and provides profound insight into the factors controlling chemical reactivity. nih.govresearchgate.net

Calculated Activation Energies for Benzoic Acid Decarboxylation Pathways

| Reaction Pathway | Calculated Activation Energy (kcal·mol⁻¹) |

|---|---|

| Oxidative Decarboxylation | 62.99 |

| Silver-Catalyzed Decarboxylation | 43.31 |

| Radical Pathway (Decarboxylation Step) | 16.93 |

Data derived from DFT studies on benzoic acid decarboxylation. researchgate.net

Investigation of Electron Transfer Processes and Protonation Steps

The electron transfer and protonation dynamics of benzoic acid analogues, particularly salicylic (B10762653) acid and its derivatives, are crucial to understanding their reactivity and mechanistic pathways. These processes are often studied using electrochemical techniques like cyclic voltammetry, spectroelectrochemistry, and computational models.

Spectroelectrochemical studies on salicylate (B1505791) in alkaline environments have elucidated a reaction mechanism involving an initial electron transfer. researchgate.net The oxidation of salicylate is characterized by a decarboxylation process that involves a single electron, leading to the formation of phenoxy radicals. These radicals can then stabilize through dimerization, forming products such as 2,2'-biphenyldiol. This process is described as an EC (electrochemical-chemical) reaction, where the initial electrochemical step (electron transfer) is followed by a chemical step (dimerization). researchgate.net

Changes in pH significantly influence the protonation and deprotonation states of salicylic acid, which in turn affects its spectral and chemical properties. iitk.ac.inresearchgate.net The molecule can exist in cationic, neutral, and anionic forms depending on the pH of the solution. unige.ch Theoretical and experimental studies have explored the intramolecular proton transfer between the hydroxyl and carboxyl groups, particularly in the excited state. iitk.ac.inresearchgate.netunige.ch While in the ground state, the primary form with the proton on the hydroxyl group is more stable, in the excited state, a tautomeric form resulting from proton transfer becomes more accessible, sometimes leading to dual fluorescence. iitk.ac.inresearchgate.net

Furthermore, certain salicylic acid derivatives can act as one-electron-donating substrates, particularly in biological systems. This interaction can lead to the formation of free radicals. nih.gov For instance, the reaction of salicylic acid with heme-containing enzymes like catalases and peroxidases can generate salicylate free radicals. nih.gov A related mechanism, proton-coupled electron transfer (PCET), has been investigated for compounds like 5-aminosalicylic acid (mesalazine). In this process, the deprotonated form of the molecule can eliminate superoxide (B77818) radicals through a concerted transfer of a proton and an electron. mdpi.com

The electrochemical activity of salicylic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. nih.gov Studies have shown that while salicylic acid itself is electroactive, some derivatives like acetylsalicylic acid may not produce an electrochemical signal under the same conditions. In contrast, sulfur-substituted salicylic acids are electroactive, though they may exhibit a weaker response than the parent compound. nih.gov

| Analogue | Process Investigated | Key Findings | Reference |

|---|---|---|---|

| Salicylate | Electro-oxidation | Undergoes a one-electron transfer followed by decarboxylation to form phenoxy radicals. Follows an EC (Electrochemical-Chemical) mechanism. | researchgate.net |

| Salicylic Acid | Protonation/Deprotonation | Exists in different ionic forms depending on pH, which affects its chemical behavior and spectral properties. | iitk.ac.inresearchgate.net |

| Salicylic Acid | Excited-State Intramolecular Proton Transfer (ESIPT) | Exhibits ultrafast proton transfer from the hydroxyl to the carboxyl group in the excited state, leading to a tautomeric form. | iitk.ac.inresearchgate.netunige.ch |

| 5-Aminosalicylic Acid | Proton-Coupled Electron Transfer (PCET) | The deprotonated anion eliminates superoxide radicals via a PCET mechanism. | mdpi.com |

Computational Analysis of Degradation Pathways of Related Benzoic Acids

Computational analysis, particularly using Density Functional Theory (DFT), provides significant insights into the degradation pathways, stability, and reactivity of benzoic acid and its analogues. bohrium.comresearchgate.net These theoretical studies complement experimental findings by mapping potential energy surfaces, identifying transition states, and predicting reaction mechanisms at a molecular level.

DFT studies have been employed to determine the chemical descriptors and reactivity of salicylic acid isomers. bohrium.comresearchgate.net By analyzing parameters such as ionization potential, electron affinity, and chemical hardness, researchers can predict the most likely sites for electrophilic or nucleophilic attack, offering clues about initial degradation steps. Molecular Electrostatic Potential (MEP) maps are also used to visualize electron-rich and electron-poor regions of the molecule, further identifying reactive centers. bohrium.com

A primary degradation pathway for many benzoic acid derivatives, including salicylic acid, under conditions such as high-temperature water is decarboxylation. nih.gov Experimental studies have shown that at temperatures around 200-250°C, salicylic acid degrades to form phenol (B47542). nih.gov Computational models can simulate this process, calculating the activation energy required for the removal of the carboxyl group and confirming the stability of the resulting intermediates.

In the context of biodegradation, the aerobic degradation pathway of benzoic acid is well-studied and often proceeds through an initial hydroxylation to form catechol. nih.govresearchgate.net This is followed by the cleavage of the aromatic ring, typically via the ortho-cleavage pathway. nih.gov Computational methods can model these enzymatic reactions, exploring the substrate binding in the active site and the energetics of the multi-step conversion to intermediates of central metabolism.

The hydrolysis of analogues like aspirin (B1665792) (acetylsalicylic acid) has also been subject to mechanistic investigation, revealing the role of the neighboring carboxylate group. The accepted mechanism is not one of intramolecular nucleophilic catalysis but rather intramolecular general base catalysis, where the ionized carboxyl group activates a water molecule for the attack on the ester carbonyl. researchgate.netacs.org

Advanced Oxidation Processes (AOPs) are often used for the degradation of persistent aromatic compounds. Kinetic studies on the degradation of benzoic and salicylic acids by processes like ozonation and photocatalysis show that the reactions follow pseudo-first-order kinetics. sciensage.info The degradation rate is influenced by the substituents on the ring; for example, the electron-donating hydroxyl group in salicylic acid can stabilize the ring through resonance, potentially leading to a different degradation rate compared to unsubstituted benzoic acid. sciensage.info Computational chemistry can help elucidate the complex radical-driven mechanisms involved in these AOPs.

| Compound | Degradation Condition/Method | Primary Pathway/Mechanism | Major Product(s) | Reference |

|---|---|---|---|---|

| Salicylic Acid | Subcritical Water (200-250°C) | Decarboxylation | Phenol | nih.gov |

| Benzoic Acid | Biodegradation (e.g., by Pseudomonas sp.) | Hydroxylation followed by ortho-cleavage | Catechol, cis,cis-Muconic acid | nih.govresearchgate.net |

| Aspirin (Acetylsalicylic Acid) | Aqueous Hydrolysis | Intramolecular General Base Catalysis | Salicylic Acid, Acetic Acid | researchgate.netacs.org |

| Salicylic Acid | Advanced Oxidation Processes (AOPs) | Radical-driven oxidation | Various hydroxylated and ring-opened products | sciensage.info |

Structural Elucidation and Advanced Characterization of Benzoic Acid, 2,2 Dioxydicarbonyl Bis

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of a compound. By interacting with molecules in distinct ways, different spectroscopic methods provide complementary pieces of information that, when combined, allow for a detailed structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of "Benzoic acid, 2,2'-(dioxydicarbonyl)bis-," the aromatic protons on the two benzene (B151609) rings would be expected to appear in the region of approximately 7.5-8.5 ppm. Due to the ortho-substitution on both rings, complex splitting patterns (multiplets) would be anticipated. The acidic protons of the two carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position could be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments. The carbonyl carbons of the carboxylic acid and the peroxide functionalities would resonate at the downfield end of the spectrum, likely in the range of 160-180 ppm. The aromatic carbons would produce a series of signals between approximately 120 and 140 ppm. The symmetry of the molecule would influence the number of distinct signals observed.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitive assignments. COSY would reveal the coupling relationships between adjacent protons on the aromatic rings, helping to assign the complex multiplets. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connectivity.

Expected ¹H and ¹³C NMR Data (Theoretical)

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.5 - 8.5 (multiplets) | 120 - 140 |

| Carboxylic Acid O-H | >10 (broad singlet) | - |

| Carbonyl (C=O) | - | 160 - 180 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern.

For "Benzoic acid, 2,2'-(dioxydicarbonyl)bis-," high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass. With a molecular formula of C₁₆H₁₀O₈, the expected monoisotopic mass would be approximately 330.0376 g/mol .

The fragmentation pattern in the mass spectrum would be influenced by the relatively weak peroxide bond. Common fragmentation pathways for diacyl peroxides include the homolytic cleavage of the O-O bond. Subsequent loss of carbon dioxide is also a characteristic fragmentation pathway for carboxylic acids and related compounds. Therefore, significant fragments might be observed corresponding to the loss of one or both carboxyl groups and the peroxide linkage.

Expected Mass Spectrometry Data (Theoretical)

| Technique | Expected Observation |

| High-Resolution MS (HRMS) | Molecular ion peak corresponding to the exact mass of C₁₆H₁₀O₈ (approx. 330.0376) |

| Electron Ionization MS (EI-MS) | Fragmentation patterns showing loss of CO₂, COOH, and cleavage of the peroxide bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of "Benzoic acid, 2,2'-(dioxydicarbonyl)bis-" would be expected to show several characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

Strong C=O stretching absorptions for the carbonyl groups. Due to the presence of both carboxylic acid and peroxide carbonyls, this region (around 1700-1800 cm⁻¹) might show multiple or broadened peaks.

C-O stretching vibrations for the carboxylic acid and peroxide linkages in the 1210-1320 cm⁻¹ region.

C-H stretching and bending vibrations associated with the aromatic rings.

Expected IR Absorption Bands (Theoretical)

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Carbonyl) | 1700 - 1800 (strong) |

| C-O | 1210 - 1320 |

| Aromatic C-H | ~3000-3100 (stretching), 690-900 (bending) |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD would be used to confirm the phase purity of a bulk sample of "Benzoic acid, 2,2'-(dioxydicarbonyl)bis-." It can also be used to identify different polymorphic forms of the compound if they exist. The technique is valuable for routine characterization and quality control of the solid material.

Computational Approaches to Structural Validation

Computational methods are indispensable for corroborating experimental data and providing insights into molecular structure and dynamics at an atomic level. For a molecule like Benzoic acid, 2,2'-(dioxydicarbonyl)bis-, with its multiple rotational bonds and complex electronic environment, in silico approaches are crucial for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural determination. The theoretical calculation of NMR parameters offers a powerful method to confirm spectral assignments and understand the electronic structure.

Research Methodology

The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants is typically achieved using quantum chemical calculations, most commonly through Density Functional Theory (DFT). scispace.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. ucm.es These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For a molecule such as Benzoic acid, 2,2'-(dioxydicarbonyl)bis-, this process would involve:

Geometry Optimization: The molecule's three-dimensional structure would first be optimized to find its lowest energy conformation.

Shielding Tensor Calculation: Using the optimized geometry, the GIAO-DFT calculation would be performed to determine the magnetic shielding for each hydrogen and carbon atom.

Chemical Shift Prediction: The calculated shieldings are used to predict the chemical shifts, which can then be compared directly with experimental NMR data.

The accuracy of these predictions is highly dependent on the chosen functional and basis set. modgraph.co.uk The deshielding effects of the electron-withdrawing carbonyl and peroxyanhydride groups would be expected to cause the aromatic protons ortho and para to these substituents to resonate at a lower field (higher ppm). ucl.ac.uk Protons on the aromatic rings are anticipated to appear in the 7.0-8.5 ppm range, with the carboxylic acid protons appearing significantly downfield (>10 ppm). The carbonyl carbons of both the carboxylic acid and the anhydride (B1165640) functional groups would be predicted to have characteristic shifts well above 160 ppm. libretexts.org

Illustrative Data for Theoretical NMR Prediction

| Atom Group | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) | Predicted Key Coupling Constants (J) |

| Carboxylic Acid (COOH) | 12.0 - 14.0 | 165 - 175 | N/A |

| Aromatic (C-H) | 7.2 - 8.5 | 125 - 140 | ³JHH ≈ 7-8 Hz (ortho), ⁴JHH ≈ 1-3 Hz (meta) |

| Aromatic (C-COOH) | N/A | 130 - 140 | N/A |

| Aromatic (C-O) | N/A | 145 - 155 | N/A |

| Peroxyanhydride (C=O) | N/A | 160 - 170 | N/A |

This table is illustrative of the type of data generated from computational NMR predictions and does not represent published results.

Benzoic acid, 2,2'-(dioxydicarbonyl)bis- possesses significant conformational flexibility around several single bonds. Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time, revealing its preferred shapes and the dynamics of their interconversion. nih.govresearchgate.net

Research Methodology

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. researchgate.net This requires a force field—a set of parameters and equations that describes the potential energy of the system as a function of its atomic coordinates.

A conformational analysis of Benzoic acid, 2,2'-(dioxydicarbonyl)bis- using MD would involve:

System Setup: A starting 3D structure of the molecule would be placed in a simulation box, often solvated with an explicit solvent (like water or DMSO) to mimic experimental conditions.

Simulation: The simulation would be run for a duration sufficient to sample a wide range of molecular conformations (typically nanoseconds to microseconds).

Trajectory Analysis: The resulting trajectory file, which is a record of atomic positions over time, is analyzed to identify the most stable and populated conformations. Key dihedral angles are monitored to map the rotational energy barriers between different conformers. nih.gov

For this specific molecule, critical dihedral angles for analysis would include the rotation of the two benzoic acid moieties relative to the central peroxyanhydride linker and the rotation of the carboxylic acid groups relative to their respective phenyl rings. researchgate.net Such simulations provide insight into the molecule's flexibility, its accessible shapes in solution, and how intermolecular and intramolecular hydrogen bonds might stabilize certain conformations. nih.govrsc.org

Illustrative Data for Conformational Analysis

The following table illustrates the potential findings from an MD simulation study focused on the key rotational dynamics of the molecule.

| Dihedral Angle Description | Predicted Low-Energy Conformations (Degrees) | Estimated Rotational Energy Barrier (kcal/mol) |

| Rotation of Phenyl Ring relative to Peroxyanhydride Linker (C-C-O-C) | Planar and non-planar arrangements | 3 - 7 |

| Rotation of Carboxylic Acid Group (O=C-C=O) | Planar (cis/trans) and twisted | 5 - 10 |

| Torsion of the Peroxyanhydride Linker (C-O-O-C) | Gauche and anti-periplanar | 1 - 4 |

This table is a hypothetical representation of the insights that could be gained from MD simulations and does not represent published data.

Applications and Advanced Materials Science Incorporating Benzoic Acid, 2,2 Dioxydicarbonyl Bis

Polymer Chemistry and Polymerization Reactions

The primary application of Benzoic acid, 2,2'-(dioxydicarbonyl)bis- in polymer science stems from its function as a free-radical initiator. Organic peroxides are a well-established class of compounds used to initiate the polymerization of various monomers. The defining characteristic of these molecules is the peroxide linkage (-O-O-), which readily cleaves upon heating to form highly reactive free radicals, thereby starting the polymer chain reaction.

Contrary to serving as a repeating monomer unit, the chemical structure of Benzoic acid, 2,2'-(dioxydicarbonyl)bis- designates it as a bifunctional free-radical initiator . The peroxide bond is the most reactive site and is designed to decompose under thermal conditions to generate two 2-carboxybenzoyl radicals. These radicals then initiate the polymerization of vinyl monomers, such as styrenes or acrylates.

This role differs fundamentally from that of a monomer, which becomes an integral repeating part of the polymer backbone. It also differs from a traditional cross-linking agent that simultaneously connects two or more existing polymer chains during polymerization. However, the presence of two carboxylic acid groups on the initiator molecule means that after the polymerization is complete, these functional groups at the chain ends can be utilized in subsequent reactions, such as condensation polymerization, to achieve cross-linking.

The use of functional initiators is a primary strategy for producing polymers with specific end-group functionalities. When Benzoic acid, 2,2'-(dioxydicarbonyl)bis- initiates a polymerization, the resulting 2-carboxybenzoyl radical fragments become covalently bonded to the ends of the polymer chains. This process ensures that each polymer chain started by the initiator is functionalized with a terminal benzoic acid group.

This method provides a direct and efficient route to synthesize polymers with reactive carboxylic acid end-groups. Such functionalized polymers are valuable intermediates for further chemical modification, conjugation with other molecules, or for imparting specific interactive properties to the final material.

As a bifunctional initiator, Benzoic acid, 2,2'-(dioxydicarbonyl)bis- is particularly effective for synthesizing telechelic polymers —macromolecules that possess reactive functional groups at both chain ends. The decomposition of the symmetrical peroxide can be envisioned to create a diradical that initiates chain growth in two directions, or two separate radicals that each grow a chain. The outcome is a single polymer chain capped at both termini with a 2-carboxybenzoyl moiety.

These α,ω-difunctional polymers are crucial building blocks for creating more complex polymeric architectures. They can be used as macroinitiators for block copolymer synthesis, or they can be linked together through their end-groups in polycondensation reactions to produce high-molecular-weight chain-extended polymers or cross-linked networks.

| Characteristic | Description | Resulting Architecture/Application | Reference |

|---|---|---|---|

| α,ω-Difunctionality | The polymer chain possesses reactive functional groups at both ends. | Chain extension, synthesis of A-B-A triblock copolymers, formation of polymer networks. | |

| Controlled Molecular Weight | The molecular weight can be controlled by the ratio of monomer to initiator. | Precursors for materials with predictable mechanical and thermal properties. | |

| Macromolecular Building Blocks | The entire telechelic polymer acts as a large monomer (macromonomer) in subsequent reactions. | Synthesis of multiblock copolymers, graft polymers, and segmented polyurethanes. |

Once incorporated as end-groups, the benzoic acid moieties can significantly influence the bulk properties of the material through non-covalent interactions. Research on benzoic acid (BA) as a guest molecule within polymer matrices shows it has a strong tendency to form hydrogen-bonded dimers. This self-association behavior can also be expected from the terminal benzoic acid groups on the polymer chains.

These terminal groups can engage in specific and directional hydrogen bonding, creating physical cross-links between polymer chains. This can lead to the formation of a reversible, dynamic network within the polymer matrix, impacting the material's viscosity, mechanical strength, and thermal stability. The segregation and interaction of these functional groups are critical factors in controlling the final material's morphology and performance.

| Interaction Type | Description | Effect on Polymer Properties | Reference |

|---|---|---|---|

| Hydrogen Bonding (Dimerization) | Two terminal carboxylic acid groups form a strong, dimeric hydrogen bond. | Acts as a physical cross-link, increasing melt viscosity and improving mechanical properties. Can induce microphase separation. | |

| Hydrogen Bonding (with Matrix) | The acid group bonds with other polar functionalities within the polymer matrix (e.g., esters, amides). | Enhances miscibility in polymer blends and can alter the glass transition temperature. | |

| π-π Stacking | The aromatic rings of the benzoic acid groups stack on top of each other. | Contributes to chain packing and can influence optical and electronic properties. |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on systems composed of molecules held together by non-covalent interactions. The ability of benzoic acid to form stable and directional hydrogen bonds makes it a classic building block in the design of self-assembling systems.

While the peroxide initiator itself is not used directly in supramolecular assemblies due

Investigation of Non-Covalent Interactions and Dimerization Constants

The structure of Benzoic acid, 2,2'-(dioxydicarbonyl)bis-, lends itself to a variety of non-covalent interactions that are crucial in determining its supramolecular chemistry. The primary interaction is hydrogen bonding between the carboxylic acid groups, which is a well-documented phenomenon in simpler molecules like benzoic acid. In non-polar solvents, benzoic acid monomers exist in equilibrium with their hydrogen-bonded dimers. researchgate.netdoubtnut.com This dimerization is a result of two hydrogen bonds forming between the carboxyl groups of two separate molecules, creating a stable eight-membered ring structure. researchgate.netresearchgate.net The stability of this dimer is significant, with an estimated energy of about 6000 cm⁻¹. researchgate.net

Beyond the primary hydrogen bonding, other non-covalent forces such as π-π stacking interactions between the aromatic rings and C-H···O interactions contribute to the stabilization of molecular assemblies. mdpi.com The interplay of these forces is complex; for instance, in benzoic acid, it has been observed that hydrogen-bonded dimers can further stack into tetramers through aromatic interactions. figshare.com The investigation of these interactions often involves techniques like Hirshfeld surface analysis, which allows for the quantification of different intermolecular contacts. researchgate.netmdpi.com

The dimerization constants (Kd) and the rates of association and dissociation are key parameters in understanding the dynamic equilibrium of such systems. Studies on various substituted benzoic acids have determined these constants through methods like ultrasonic absorption measurements. scispace.com These studies reveal that the rate constants for the dissociation of dimers are in the range of 1.0 x 10⁸ sec⁻¹ to 2.7 x 10⁸ sec⁻¹, while the association rate constants range from 1.9 x 10⁹ sec⁻¹ l·mole⁻¹ to 5.9 x 10⁹ sec⁻¹ l·mole⁻¹. scispace.com The dimerization and hydration of benzoic acid have also been explored in different organic solvents, revealing the formation of various associated species including hydrated dimers. rsc.org

Table 1: Rate Constants for Dimerization of Various Benzoic Acids in Dimethylformamide at 25°C

| Compound | Dissociation Rate Constant (k-1) (10⁸ sec⁻¹) | Association Rate Constant (k1) (10⁹ sec⁻¹ l·mole⁻¹) |

|---|---|---|

| Benzoic acid | 1.0 | 1.9 |

| p-Chlorobenzoic acid | 1.5 | 3.0 |

| p-Methoxybenzoic acid | 2.7 | 5.9 |

| p-Fluorobenzoic acid | 1.2 | 2.4 |

| p-Methylbenzoic acid | 1.1 | 2.2 |

This table is generated based on data for analogous compounds to illustrate the principles of dimerization kinetics. scispace.com

Self-Assembly into Ordered Architectures

The capacity for self-assembly is intrinsic to molecules like Benzoic acid, 2,2'-(dioxydicarbonyl)bis-, driven by the non-covalent interactions discussed previously. The formation of dimers through hydrogen bonding is the fundamental step in a hierarchical self-assembly process. figshare.com These primary building blocks can then organize into larger, more complex, and ordered architectures.

In the case of benzoic acid, research has shown that the dimers can further organize into higher-order structures. figshare.com This higher-order assembly is preserved even in the crystalline state, indicating a strong thermodynamic drive towards organized structures. figshare.com The specific architecture of the resulting supramolecular assembly is influenced by factors such as solvent, temperature, and the electronic nature of substituents on the aromatic ring. The directional nature of hydrogen bonds combined with the shape-directing influence of the aromatic cores dictates the geometry of the resulting assemblies, which can range from linear chains to more complex three-dimensional networks. The presence of multiple carboxylic acid functionalities within a single molecule of Benzoic acid, 2,2'-(dioxydicarbonyl)bis- suggests the potential for forming extended, network-like structures through intermolecular hydrogen bonding.

Chemical Research and Methodology Development

Use as a Model Compound for Studying Ester Reactivity

Benzoic acid and its derivatives are frequently employed as model compounds for investigating the kinetics and mechanisms of esterification reactions. researchgate.netdnu.dp.ua The reactivity of the ester linkages in Benzoic acid, 2,2'-(dioxydicarbonyl)bis- can be understood by studying these simpler systems. Kinetic studies on the esterification of benzoic acid with various alcohols, often catalyzed by acids like p-toluenesulfonic acid, have shown that the reaction typically follows first-order kinetics with respect to the benzoic acid. researchgate.netdnu.dp.ua

These studies allow for the calculation of crucial kinetic and thermodynamic parameters, such as activation energies, pre-exponential factors, and reaction equilibrium constants. researchgate.netdnu.dp.ua For example, the activation energy for the forward reaction of benzoic acid esterification with 1-butyl alcohol has been determined to be 58.40 kJ·mol⁻¹, with the reverse reaction having an activation energy of 57.70 kJ·mol⁻¹. researchgate.netdnu.dp.ua Such data is invaluable for the mathematical modeling and optimization of industrial processes involving ester synthesis. researchgate.net Given its structure, which contains anhydride-like ester linkages, Benzoic acid, 2,2'-(dioxydicarbonyl)bis- could serve as an interesting model for studying intramolecular catalysis or the reactivity of strained ester systems.

Table 2: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol

| Parameter | Value |

|---|---|

| Reaction Order (with respect to benzoic acid) | 1 |

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ |

| Thermal Effect of Reaction (365.2–389.4 K) | 622 J·mol⁻¹ |

This table presents data from kinetic studies on benzoic acid, which serves as a model for understanding the reactivity of the ester groups in the title compound. researchgate.netdnu.dp.ua

Probes in Chromatographic Evaluations

In the field of analytical chemistry, benzoic acid is a common compound used in the development and validation of chromatographic methods, particularly high-performance liquid chromatography (HPLC). researchgate.netuzh.ch It can be used as a standard for retention time calibration or as a probe molecule to evaluate the performance of different stationary phases and mobile phase compositions. For instance, benzoic acid is often included in mixtures of standard solutions to test the separation efficiency of C18 columns. researchgate.net

The determination of benzoic acid in various matrices, such as workplace air, has led to the development of validated HPLC methods. uzh.ch These methods specify the chromatographic conditions, including the type of column, mobile phase, flow rate, and detection wavelength. The analysis of a compound like Benzoic acid, 2,2'-(dioxydicarbonyl)bis- would likely employ similar reversed-phase HPLC techniques, with adjustments made to the mobile phase to ensure adequate retention and separation based on its higher molecular weight and polarity. Its well-defined structure could make it a useful probe for evaluating chromatographic systems intended for the analysis of dicarboxylic acids or related aromatic compounds.

Development of New Synthetic Reagents and Auxiliaries

Aromatic carboxylic anhydrides, which are structurally related to Benzoic acid, 2,2'-(dioxydicarbonyl)bis-, are versatile reagents in organic synthesis. Benzoic anhydride (B1165640) itself is used in acylation reactions, particularly in esterification, where it can be activated by nucleophilic catalysts. This "substituted benzoic anhydride method" has proven effective for preparing esters, including those that are sensitive to acidic conditions.

Given its structure, which can be viewed as a derivative of phthalic anhydride or as a mixed anhydride of two benzoic acid molecules linked by an oxygen atom, Benzoic acid, 2,2'-(dioxydicarbonyl)bis- holds potential as a specialized synthetic reagent. It could function as a bifunctional acylating agent, capable of introducing two benzoate (B1203000) groups simultaneously. This could be advantageous in polymer chemistry for cross-linking applications or in the synthesis of complex molecules where specific diesters are required. The reactivity of the central peroxycarboyl-like linkage could also be exploited in the development of novel reagents for specific chemical transformations.

Structure Activity Relationship Sar and Design Principles of Benzoic Acid, 2,2 Dioxydicarbonyl Bis Analogues

Influence of Linker Modifications on Chemical Reactivity and Applications

The length of the linker can influence the spatial relationship between the two peroxide functionalities. Shorter, more rigid linkers may enforce a specific orientation, potentially leading to intramolecular interactions that can either stabilize or destabilize the peroxide bonds. Conversely, longer, more flexible linkers can allow the molecule to adopt a wider range of conformations, which can be advantageous in applications requiring adaptability to a specific binding site or environment.

The chemical composition of the linker is another crucial determinant of reactivity. The introduction of heteroatoms, such as oxygen in an ether linkage or nitrogen in an amide linkage, can alter the electronic properties of the entire molecule through inductive and resonance effects. For instance, an electron-donating linker could potentially increase the electron density on the peroxide bond, thereby affecting its decomposition kinetics. The table below illustrates hypothetical effects of different linker types on the reactivity of these analogues.

| Linker Type | Potential Influence on Reactivity | Potential Applications |

|---|---|---|

| Short Alkyl Chain (e.g., -CH2-) | Increased rigidity, potential for intramolecular interactions. | Controlled radical polymerization initiators. |

| Long Alkyl Chain (e.g., -(CH2)n-, n>4) | Increased flexibility, enhanced solubility in nonpolar media. | Surface modification agents, cross-linking agents for polymers. |

| Ether Linkage (e.g., -O-(CH2)n-O-) | Introduction of polarity, potential for hydrogen bonding. | Biocompatible materials, drug delivery systems. |

| Ester Linkage (e.g., -C(O)O-(CH2)n-OC(O)-) | Susceptible to hydrolysis, offering a controlled-release mechanism. | Prodrug design, biodegradable polymers. |

Effects of Substituent Groups on Aromatic Moieties

The introduction of substituent groups onto the aromatic rings of Benzoic acid, 2,2'-(dioxydicarbonyl)bis- analogues provides a powerful tool for fine-tuning their electronic and steric properties. The nature and position of these substituents can significantly impact the stability of the peroxide bond, the reactivity of the molecule, and its interaction with other chemical species.

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, can increase the electron density on the aromatic ring and, by extension, on the peroxide bond. This increased electron density can destabilize the O-O bond, leading to a lower decomposition temperature and a faster rate of radical formation. Conversely, electron-withdrawing groups (EWGs), such as nitro or haloalkyl groups, decrease the electron density, which can stabilize the peroxide bond and increase its thermal stability.

The position of the substituent (ortho, meta, or para) relative to the carbonyl linker is also of paramount importance. Ortho substituents can exert significant steric hindrance, which may influence the conformation of the molecule and the accessibility of the peroxide bond to reacting species. Meta and para substituents primarily exert their influence through electronic effects (inductive and resonance). The following table summarizes the expected effects of different substituent groups on the properties of these analogues.

| Substituent Group | Position | Electronic Effect | Expected Impact on Peroxide Stability | Potential Research Application |

|---|---|---|---|---|

| -OCH3 (Methoxy) | para | Electron-donating | Decrease | Low-temperature polymerization initiators. |

| -NO2 (Nitro) | para | Electron-withdrawing | Increase | High-temperature polymerization initiators, oxidizing agents in harsh conditions. |

| -Cl (Chloro) | meta | Electron-withdrawing (inductive) | Moderate Increase | Fine-tuning of reactivity for specific organic syntheses. |

| -C(CH3)3 (tert-Butyl) | ortho | Electron-donating (weak) & Steric hindrance | Steric stabilization may counteract electronic destabilization. | Probing steric effects in radical reactions. |

Rational Design of Derivatives for Targeted Research Applications

The principles of SAR outlined above provide a roadmap for the rational design of Benzoic acid, 2,2'-(dioxydicarbonyl)bis- derivatives with tailored properties for specific research applications. By strategically modifying the linker and the aromatic substituents, researchers can create molecules with precise control over their reactivity, stability, and selectivity.

For instance, in the field of polymer chemistry, the ability to control the rate of radical generation is crucial. By incorporating EWGs onto the aromatic rings, derivatives with higher decomposition temperatures can be synthesized, making them suitable as initiators for high-temperature polymerizations. Conversely, the introduction of EDGs can lead to initiators that are active at lower temperatures, which is beneficial for the polymerization of sensitive monomers.

In the realm of organic synthesis, the targeted delivery of reactive oxygen species is a key objective. By attaching a specific targeting moiety to the linker of a Benzoic acid, 2,2'-(dioxydicarbonyl)bis- analogue, it may be possible to deliver the oxidizing power of the peroxide to a specific site within a larger molecule or a biological system. The design of such molecules would require a careful balance of linker flexibility to allow for binding and appropriate substituent groups to ensure the desired reactivity profile.

Furthermore, the design of derivatives with specific spectroscopic properties could enable their use as probes to study radical-mediated processes. For example, incorporating a fluorescent tag into the linker or as a substituent on the aromatic ring could allow for the visualization of the molecule's localization and decomposition in real-time. The table below presents hypothetical design strategies for targeted research applications.

| Target Application | Design Strategy | Key Molecular Features |

|---|---|---|

| Controlled Radical Polymerization | Tune decomposition kinetics. | Aromatic rings substituted with a range of EDGs and EWGs. |

| Site-Specific Oxidizing Agent | Incorporate a targeting group. | Linker functionalized with a recognition moiety (e.g., biotin, specific peptide sequence). |

| Fluorescent Probe for Radical Reactions | Attach a fluorophore. | Linker or aromatic ring functionalized with a fluorescent dye that changes properties upon peroxide decomposition. |

| Biocompatible Cross-linker | Enhance water solubility and biocompatibility. | Incorporate polyethylene (B3416737) glycol (PEG) chains into the linker. |

Future Directions and Emerging Research Areas

Integration with Green Chemistry Principles for Sustainable Synthesis

The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic routes for all chemical compounds, including Benzoic acid, 2,2'-(dioxydicarbonyl)bis-. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key areas of research in the sustainable synthesis of this and related cyclic anhydrides include the use of greener solvents, alternative catalysts, and renewable feedstocks.

Current research in the broader field of carboxylic acid anhydride (B1165640) synthesis highlights several promising green chemistry approaches that could be adapted for Benzoic acid, 2,2'-(dioxydicarbonyl)bis-. These include:

Catalytic Dehydration: Moving away from stoichiometric dehydrating agents that generate significant waste, research is focused on developing efficient and recyclable catalysts for the direct dehydration of dicarboxylic acids.

Solvent-Free Reactions: Conducting reactions in the absence of solvents or in environmentally benign solvents like water or supercritical fluids can significantly reduce the environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

While specific studies on the green synthesis of Benzoic acid, 2,2'-(dioxydicarbonyl)bis- are not yet widely published, the principles and methodologies being successfully applied to other anhydrides provide a clear roadmap for future research.

Table 1: Comparison of Conventional and Potential Green Synthetic Routes for Anhydrides

| Parameter | Conventional Methods | Potential Green Chemistry Approaches |

| Reagents | Often use harsh and stoichiometric dehydrating agents (e.g., acetic anhydride, thionyl chloride). | Employ catalytic amounts of recyclable catalysts. |

| Solvents | Frequently utilize volatile and hazardous organic solvents. | Favor solvent-free conditions or green solvents (water, ionic liquids). |

| Energy | Typically rely on prolonged heating with conventional methods. | Utilize energy-efficient techniques like microwave or ultrasound irradiation. |

| Byproducts | Generate significant amounts of waste. | Designed to minimize or eliminate byproduct formation (high atom economy). |

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and ensuring product quality. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for gaining these mechanistic insights. For the formation of Benzoic acid, 2,2'-(dioxydicarbonyl)bis-, techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable data.

In-situ FTIR spectroscopy, for instance, can be used to track the disappearance of the carboxylic acid starting material and the appearance of the characteristic carbonyl stretching bands of the anhydride product in real-time. This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction parameters such as temperature, pressure, and catalyst loading.

Similarly, in-situ Raman spectroscopy offers complementary information and can be particularly useful for reactions in aqueous media or for monitoring changes in crystalline structure. The application of these Process Analytical Technologies (PAT) to the synthesis of Benzoic acid, 2,2'-(dioxydicarbonyl)bis- will enable a more controlled and efficient manufacturing process.

Table 2: Application of Advanced Spectroscopic Techniques for Mechanistic Studies

| Spectroscopic Technique | Information Gained | Advantages for in situ Monitoring |

| FTIR Spectroscopy | Real-time concentration changes of reactants, products, and intermediates. Identification of functional group transformations. | High sensitivity, rapid data acquisition, non-destructive. |

| Raman Spectroscopy | Complementary vibrational information to FTIR, excellent for aqueous systems and solid-state analysis. | Non-invasive, fiber-optic probes for remote sensing. |

| NMR Spectroscopy | Detailed structural information about reactants, intermediates, and products in solution. | Provides unambiguous structural elucidation. |

Theoretical Predictions for Novel Benzoic Acid, 2,2'-(dioxydicarbonyl)bis- Analogues and Their Reactivity

Computational chemistry and molecular modeling have emerged as powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the laboratory. By employing quantum chemical methods such as Density Functional Theory (DFT), researchers can calculate a wide range of molecular properties, including geometric structures, electronic properties, and spectroscopic signatures.

In the context of Benzoic acid, 2,2'-(dioxydicarbonyl)bis-, theoretical studies can be employed to:

Design Novel Analogues: By systematically modifying the substituents on the aromatic rings, it is possible to design a library of virtual analogues with tailored electronic and steric properties.

Predict Reactivity: Computational models can be used to predict the reactivity of these novel analogues in various chemical reactions. For example, the susceptibility of the anhydride ring to nucleophilic attack can be correlated with calculated parameters such as the partial charges on the carbonyl carbons and the energies of the lowest unoccupied molecular orbitals (LUMOs).

Elucidate Reaction Mechanisms: Theoretical calculations can be used to map out the potential energy surfaces of reactions involving Benzoic acid, 2,2'-(dioxydicarbonyl)bis- and its analogues, helping to identify transition states and elucidate reaction mechanisms at a molecular level.

These theoretical predictions can guide experimental efforts by identifying the most promising candidates for synthesis and application, thereby saving significant time and resources. The synergy between computational and experimental approaches is a key feature of modern chemical research and will undoubtedly play a crucial role in the future development of novel materials based on the Benzoic acid, 2,2'-(dioxydicarbonyl)bis- scaffold.

Table 3: Theoretically Predictable Properties and Their Significance

| Predicted Property | Computational Method | Significance |

| Molecular Geometry | DFT, Ab initio | Understanding steric effects and molecular packing. |

| Electronic Properties (e.g., HOMO/LUMO energies, electrostatic potential) | DFT, Semi-empirical methods | Predicting reactivity, sites of electrophilic/nucleophilic attack. |

| Vibrational Frequencies | DFT | Aiding in the interpretation of experimental IR and Raman spectra. |

| Reaction Enthalpies and Activation Energies | DFT, High-level ab initio methods | Predicting reaction feasibility, kinetics, and mechanisms. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,2'-(dioxydicarbonyl)bis-benzoic acid?

- Synthesis : The compound can be synthesized via condensation reactions involving benzoic acid derivatives. For example, similar bis-benzoic acid compounds (e.g., 4,4’-oxybis-benzoic acid) are prepared through oxidative coupling or esterification reactions under controlled conditions .

- Characterization :

- LC-MS : Use liquid chromatography-mass spectrometry (LC-MS) for qualitative and quantitative analysis, as demonstrated for benzoic acid derivatives .

- Spectroscopy : Employ IR and NMR spectroscopy to confirm functional groups and structural integrity. Reference spectral data from NIST Chemistry WebBook for validation .

- Elemental Analysis : Verify purity and molecular composition using CHNS/O analysis.

Q. What safety precautions are critical when handling this compound?